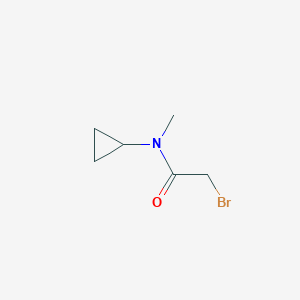

2-Bromo-N-cyclopropyl-N-methylacetamide

Descripción

2-Bromo-N-cyclopropyl-N-methylacetamide is a brominated acetamide derivative characterized by a cyclopropyl group and a methyl group attached to the nitrogen atom. The cyclopropyl substituent introduces steric strain and unique electronic properties, while the N-methyl group modulates solubility and steric hindrance.

Propiedades

IUPAC Name |

2-bromo-N-cyclopropyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-8(5-2-3-5)6(9)4-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJLORJRCZILIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclopropyl-N-methylacetamide typically involves the bromination of N-cyclopropyl-N-methylacetamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form N-cyclopropyl-N-methylacetamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative conditions can lead to the formation of corresponding amides or carboxylic acids.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides.

Reduction: Formation of N-cyclopropyl-N-methylacetamide.

Oxidation: Formation of carboxylic acids or amides.

Aplicaciones Científicas De Investigación

2-Bromo-N-cyclopropyl-N-methylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-cyclopropyl-N-methylacetamide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The cyclopropyl and methylacetamide groups contribute to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-Bromo-N-cyclopropyl-N-methylacetamide and its analogs:

Substituent Effects on Reactivity and Stability

- Cyclopropyl vs. Cyclohexyl/Alkyl Groups : The cyclopropyl group in the target compound introduces ring strain, enhancing reactivity compared to less strained analogs like 2-bromo-N-cyclohexyl-N-ethylacetamide (). Cyclohexyl groups increase bulk but reduce electrophilicity .

- Aromatic vs.

- Electron-Withdrawing Groups : The benzoyl and chlorophenyl groups in enhance the electrophilicity of the bromoacetamide moiety, making it more reactive in alkylation reactions compared to the target compound .

Actividad Biológica

2-Bromo-N-cyclopropyl-N-methylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a methylacetamide moiety. These structural features contribute to its reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and proteins. It has been reported to exhibit:

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress within cells.

- Anti-inflammatory Effects : It has shown potential in inhibiting enzymes involved in inflammatory pathways, thereby mitigating inflammation.

- Antitumor Activity : Evidence suggests that it can alter gene expression related to cell proliferation and apoptosis, indicating potential antitumor effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's effects on cell viability were assessed using assays such as the MTT assay, which measures metabolic activity as an indicator of cell viability.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Significant reduction in cell viability |

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 25 | Inhibition of cell proliferation |

In Vivo Studies

Animal model studies have further elucidated the compound's pharmacokinetics and therapeutic potential. Administration of varying doses revealed:

- Dose-dependent Effects : Lower doses exhibited anti-inflammatory properties without significant toxicity, while higher doses showed enhanced antitumor efficacy.

- Biochemical Pathways : The compound was found to influence metabolic pathways through interactions with cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific therapeutic contexts:

- Case Study in Prostate Cancer : A study demonstrated that treatment with this compound significantly reduced tumor size in a mouse model of prostate cancer, correlating with decreased expression of vascular endothelial growth factor (VEGF) .

- Case Study in Inflammatory Diseases : In a model of rheumatoid arthritis, administration resulted in reduced joint swelling and inflammation markers, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.